molecular formula C7H7ClINO2S B13994851 N-(3-Chloro-4-iodophenyl)methanesulfonamide

N-(3-Chloro-4-iodophenyl)methanesulfonamide

Cat. No.: B13994851
M. Wt: 331.56 g/mol
InChI Key: HZWUBJBRRFUZMU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-iodophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7ClINO2S It is a derivative of methanesulfonamide, where the phenyl ring is substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-iodophenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Chloro-4-iodoaniline+Methanesulfonyl chlorideThis compound\text{3-Chloro-4-iodoaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3-Chloro-4-iodoaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-iodophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Chloro-4-iodophenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-iodophenyl)methanesulfonamide is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H7ClINO2S

Molecular Weight

331.56 g/mol

IUPAC Name

N-(3-chloro-4-iodophenyl)methanesulfonamide

InChI

InChI=1S/C7H7ClINO2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3

InChI Key

HZWUBJBRRFUZMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)I)Cl

Origin of Product

United States

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